molecular formula C11H7N B1457023 6-Ethynylisoquinoline CAS No. 1015070-57-1

6-Ethynylisoquinoline

Cat. No. B1457023
M. Wt: 153.18 g/mol
InChI Key: ULAVHAJIBKHAPF-UHFFFAOYSA-N
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Description

6-Ethynylisoquinoline (6-EIQ) is an isoquinoline derivative that has been used in various scientific research applications due to its unique properties. 6-EIQ is a small molecule that can be synthesized in a lab setting and has been studied for its biochemical and physiological effects on various biological systems.

Scientific research applications

  • Antimalarial Drug Development: 6-Ethynylisoquinoline derivatives, like 8-aminoquinolines, have been pivotal in the fight against malaria. These compounds have led to significant advancements in malaria therapy, particularly for latent forms of the disease. However, challenges such as hemolytic toxicity in glucose-6-phosphate dehydrogenase (G6PD) deficient patients remain a concern (Baird, 2019).

  • Antibacterial Applications: Isoquinoline derivatives show promising antibacterial activities. A study on the structure-activity relationships of 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids demonstrated significant activity against both Gram-positive and Gram-negative bacteria (Koga et al., 1980).

  • Antioxidant Research: Ethoxyquin, a related compound, has been widely studied for its antioxidant properties. It is used in animal feed to prevent lipid peroxidation and has implications for human exposure through the food chain (Blaszczyk et al., 2013).

  • Neuroprotection and Neurodegeneration: Research on derivatives of ethoxyquin, like 6-ethoxy-2,2-pentamethylen-1,2-dihydroquinoline, has shown potential for treating neurodegenerative diseases. These compounds have shown effectiveness in various in vitro and in vivo models of oxidative stress-mediated cellular degeneration (Lockhart et al., 2001).

  • Cytotoxicity and Genotoxicity Studies: Ethoxyquin's cytotoxicity and genotoxicity have been explored, highlighting potential adverse effects and the need for further investigation into safer alternatives (Blaszczyk & Skolimowski, 2015).

  • Cancer Research: Research into 1,2-Dihydroisoquinolines, which share a structural similarity with 6-Ethynylisoquinoline, has shown promising results in inhibiting HIV-1 integrase, a key enzyme in the HIV replication cycle. This research opens up new possibilities for HIV treatment (Tandon et al., 2015).

properties

IUPAC Name

6-ethynylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N/c1-2-9-3-4-11-8-12-6-5-10(11)7-9/h1,3-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAVHAJIBKHAPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00728454
Record name 6-Ethynylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethynylisoquinoline

CAS RN

1015070-57-1
Record name 6-Ethynylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-(2-(trimethylsilyl)ethynyl)isoquinoline (2.2 g, 9.8 mmol) in 45 mL of MeOH was added potassium carbonate (2.7 g, 20 mmol). After 1 hour, the reaction mixture was diluted with 100 mL of EtOAc and 50 mL of water. The mixture was partitioned and the aqueous portion was extracted three times with 50 mL of EtOAc. The combined organic layers were washed with 100 mL of brine and dried over MgSO4. Filtration and concentration under reduced pressure, followed by flash chromatography on silica gel (5% to 30% EtOAc/hexanes) afforded 6-ethynylisoquinoline (1.3 g, 87% yield) as a white solid. 1H NMR (400 MHz, CDCl3) δ pp 9.25 (s, 1H), 8.56 (d, J=5.7 Hz, 1H), 7.99 (s, 1H), 7.93 (d, J=8.4 Hz, 1H), 7.65 (dd, J=1.2 Hz, 8.6 Hz, 1H), 7.62 (d, J=5.8 Hz, 1H), 3.26 (s, 1H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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